molecular formula C15H10O4 B11859532 6,7-Dihydroxy-3-phenylchromen-4-one CAS No. 789-66-2

6,7-Dihydroxy-3-phenylchromen-4-one

Cat. No.: B11859532
CAS No.: 789-66-2
M. Wt: 254.24 g/mol
InChI Key: RELBLTGUBMEHHL-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-3-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of chroman-4-one derivatives. It is characterized by the presence of two hydroxyl groups at positions 6 and 7, a phenyl group at position 3, and a chromen-4-one backbone. This compound is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydroxy-3-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and catalysts like piperidine or sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydroxy-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6,7-Dihydroxy-3-phenyl-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer and neuroprotective effects.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,7-dihydroxy-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

789-66-2

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

6,7-dihydroxy-3-phenylchromen-4-one

InChI

InChI=1S/C15H10O4/c16-12-6-10-14(7-13(12)17)19-8-11(15(10)18)9-4-2-1-3-5-9/h1-8,16-17H

InChI Key

RELBLTGUBMEHHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)O)O

Origin of Product

United States

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